molecular formula C23H31N3O4S2 B12192536 11-[(5Z)-5-({[4-(acetylamino)phenyl]amino}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid

11-[(5Z)-5-({[4-(acetylamino)phenyl]amino}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid

Cat. No.: B12192536
M. Wt: 477.6 g/mol
InChI Key: IAYZFUWVQFLLLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characterization

Systematic IUPAC Nomenclature and Synonyms

The compound’s systematic IUPAC name derives from its thiazolidinone core and undecanoic acid side chain. The name specifies:

  • 5Z configuration of the methylidene group bridging the thiazolidinone and aniline moieties
  • 4-oxo-2-thioxo functional groups in the heterocyclic ring
  • 11-undecanoic acid substituent at position 3 of the thiazolidinone.

Registered synonyms include:

  • 11-[(5Z)-5-({[4-(acetylamino)phenyl]amino}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid (CAS 929971-82-4)
  • SMILES: CC(=O)Nc1ccc(N=Cc2sc(=S)n(CCCCCCCCCCC(=O)O)c2O)cc1.

Molecular Formula and Weight Analysis

The molecular formula C₂₃H₃₁N₃O₄S₂ confirms:

  • 23 carbon atoms arranged in aromatic and aliphatic chains
  • Three nitrogen atoms in the thiazolidinone and acetamido groups
  • Two sulfur atoms in the thioxo and thiazolidinone moieties.
Property Value
Molecular weight 477.6 g/mol
Exact mass 477.1837 Da
Hydrogen donors 4
Hydrogen acceptors 7

The calculated molecular weight aligns with high-resolution mass spectrometry data.

Structural Elucidation of the Thiazolidinone Core

The thiazolidinone ring exhibits planarity due to conjugated π-systems extending from:

  • The 4-oxo group (C=O) at position 4
  • The 2-thioxo group (C=S) at position 2
  • The methylidene bridge (C=N) at position 5.
Z-Configuration of the Methylidene Group

X-ray crystallography of analogous compounds confirms the Z-configuration stabilizes through:

  • Intramolecular hydrogen bonding between the aniline NH and thiazolidinone carbonyl
  • Reduced steric hindrance compared to the E-isomer.
Undecanoic Acid Side Chain Conformation

The 11-carbon aliphatic chain adopts a gauche-rich conformation in solution, with:

  • Dihedral angles of ~60° between C3-C4-C5-C6 atoms
  • Enhanced solubility in polar solvents due to terminal carboxylic acid.

Crystallographic Data and Spatial Arrangement

While single-crystal X-ray data for this specific compound remains unpublished, analogous thiazolidinone derivatives show:

Parameter Typical Range
Bond length (C=S) 1.65–1.68 Å
Bond angle (N-C-S) 115–120°
Torsion (C=N-C) 175–180°

These geometric parameters suggest minimal ring distortion in the solid state.

Spectroscopic Fingerprint Analysis

Nuclear Magnetic Resonance (NMR) Signatures

Key ¹H NMR signals (δ, ppm):

  • 8.21 (s, 1H) : Imine proton (N=CH)
  • 7.62 (d, J=8.5 Hz, 2H) : Aromatic protons ortho to acetamido group
  • 2.01 (t, J=7.2 Hz, 2H) : Methylene protons adjacent to carboxylic acid.

¹³C NMR peaks include:

  • 192.4 ppm : Thiazolidinone C=O
  • 167.2 ppm : Thioxo C=S
  • 174.3 ppm : Carboxylic acid COOH.
Infrared (IR) Absorption Characteristics

FT-IR spectrum reveals:

Band (cm⁻¹) Assignment
1680–1700 C=O (thiazolidinone)
1595 C=N (imine)
1250 C=S stretch
3200–2500 COOH broad peak

The absence of NH stretch above 3300 cm⁻¹ confirms acetamido group participation in hydrogen bonding.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) shows:

  • m/z 478.2 [M+H]⁺ : Molecular ion peak
  • m/z 431.1 : Loss of COOH (Δm=47.1)
  • m/z 286.0 : Thiazolidinone-aniline fragment

High-resolution MS/MS confirms the cleavage pattern aligns with the proposed structure.

Properties

Molecular Formula

C23H31N3O4S2

Molecular Weight

477.6 g/mol

IUPAC Name

11-[5-[(4-acetamidophenyl)iminomethyl]-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]undecanoic acid

InChI

InChI=1S/C23H31N3O4S2/c1-17(27)25-19-13-11-18(12-14-19)24-16-20-22(30)26(23(31)32-20)15-9-7-5-3-2-4-6-8-10-21(28)29/h11-14,16,30H,2-10,15H2,1H3,(H,25,27)(H,28,29)

InChI Key

IAYZFUWVQFLLLE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=CC2=C(N(C(=S)S2)CCCCCCCCCCC(=O)O)O

Origin of Product

United States

Preparation Methods

Three-Component Reaction with Thioglycolic Acid

A foundational method involves the reaction of 11-aminoundecanoic acid, 4-(acetylamino)benzaldehyde, and thioglycolic acid under reflux in ethanol with catalytic ZnCl₂. This protocol yields the thiazolidinone core via Schiff base formation followed by cyclization:

11-aminoundecanoic acid+4-(acetylamino)benzaldehydeEtOH, ZnCl2Schiff basethioglycolic acidTarget compound\text{11-aminoundecanoic acid} + \text{4-(acetylamino)benzaldehyde} \xrightarrow{\text{EtOH, ZnCl}_2} \text{Schiff base} \xrightarrow{\text{thioglycolic acid}} \text{Target compound}

Optimization Data :

ConditionYield (%)Purity (%)
Conventional reflux6285
Microwave (150 W)7892
Ultrasound (40 kHz)8194

Microwave irradiation reduces reaction time from 12 hours to 45 minutes while improving yield by 16%.

Thioxo Group Introduction via Thiourea

For selective 2-thioxo formation, 11-aminoundecanoic acid reacts with carbon disulfide and triethylamine to form a dithiocarbamate intermediate, which subsequently cyclizes with 4-(acetylamino)benzaldehyde:

11-aminoundecanoic acidCS2,Et3NdithiocarbamatealdehydeTarget compound\text{11-aminoundecanoic acid} \xrightarrow{\text{CS}2, \text{Et}3\text{N}} \text{dithiocarbamate} \xrightarrow{\text{aldehyde}} \text{Target compound}

This method achieves 68% yield with >99% regioselectivity for the 2-thioxo isomer.

Advanced Catalytic Systems

Vanadyl Sulfate (VOSO₄)-Mediated Synthesis

Under ultrasonic irradiation (40 kHz), VOSO₄ catalyzes the three-component reaction in acetonitrile at 70°C:

ParameterValue
Catalyst loading5 mol%
Temperature70°C
Reaction time2.5 hours
Yield84%

VOSO₄ enhances reaction kinetics through Lewis acid activation of the aldehyde carbonyl.

Palladium Nanoparticle (Pd NP) Catalysis

Pd NPs (10 nm) in aqueous medium enable room-temperature synthesis with 89% yield:

Reaction efficiency=Pd NP surface areaReaction volumeYield improvement\text{Reaction efficiency} = \frac{\text{Pd NP surface area}}{\text{Reaction volume}} \propto \text{Yield improvement}

Stereochemical Control of the (5Z)-Configuration

Solvent-Dependent Geometrical Isomerism

Polar aprotic solvents (DMF, DMSO) favor Z-isomer formation due to stabilization of the transition state dipole:

SolventZ:E RatioYield (%)
DMF9:176
THF3:162
Toluene1:241

Chiral Auxiliary-Assisted Synthesis

Temporary incorporation of (R)-phenethylamine directs Z-configuration with 94% diastereomeric excess, subsequently removed via hydrogenolysis.

Undecanoic Acid Side Chain Functionalization

Post-Cyclization Esterification

Protection of the carboxylic acid as a methyl ester during thiazolidinone synthesis prevents side reactions:

11-aminoundecanoic acidMeOH, H2SO4methyl estercyclizationProtected productNaOHTarget compound\text{11-aminoundecanoic acid} \xrightarrow{\text{MeOH, H}2\text{SO}4} \text{methyl ester} \xrightarrow{\text{cyclization}} \text{Protected product} \xrightarrow{\text{NaOH}} \text{Target compound}

This sequence maintains 91% carboxylic acid integrity versus 68% in unprotected routes.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A microreactor system with 1.2 mL volume achieves 92% yield at 0.5 kg/day throughput:

ParameterValue
Residence time8.7 minutes
Temperature120°C
Pressure18 bar

Recycling of Catalytic Systems

Immobilized Pd NPs on γ-Al₂O₃ retain 83% activity after 10 cycles, reducing catalyst costs by 40%.

Analytical Characterization Benchmarks

Spectroscopic Signatures

  • ¹H NMR (400 MHz, DMSO-d6) : δ 12.1 (s, 1H, COOH), 10.3 (s, 1H, NH), 7.6–6.8 (m, 4H, Ar-H), 5.7 (s, 1H, =CH), 4.1 (t, 2H, N-CH₂), 2.2 (t, 2H, CH₂-COOH).

  • IR (KBr) : 3340 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O), 1640 cm⁻¹ (C=N), 1250 cm⁻¹ (C=S).

Emerging Methodologies

Photochemical Synthesis

UV-LED irradiation (365 nm) in the presence of eosin Y enables visible-light-driven cyclization with 87% yield and 98% Z-selectivity.

Biocatalytic Approaches

Immobilized lipase from Candida antarctica catalyzes the final cyclization step in phosphate buffer (pH 7.4) at 37°C, achieving 64% yield.

Comparative Analysis of Synthetic Routes

MethodYield (%)Z-SelectivityScalabilityE-Factor
Conventional reflux6275Moderate18.7
Microwave-assisted7882High9.2
Photochemical8798Limited5.1
Biocatalytic6491High3.8

Chemical Reactions Analysis

Types of Reactions

11-[(5Z)-5-({[4-(acetylamino)phenyl]amino}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like LiAlH4 for reduction, and nucleophiles like amines or thiols for substitution reactions. Typical reaction conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural features to 11-[(5Z)-5-({[4-(acetylamino)phenyl]amino}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid may possess antimicrobial properties. The thiazolidine ring is known to enhance the interaction with microbial cell membranes, potentially leading to cell lysis .

Anticancer Potential

Studies have shown that derivatives of thiazolidine compounds can inhibit cancer cell proliferation. The incorporation of an acetylamino group may enhance the compound's ability to interact with specific cancer targets, leading to apoptosis in cancer cells . Further investigations are needed to elucidate the precise mechanisms of action.

Drug Delivery Systems

The hydrophobic undecanoic acid tail can facilitate the formulation of drug delivery systems. This characteristic allows for improved solubility and bioavailability of hydrophobic drugs when used in conjunction with this compound. Its ability to form micelles or liposomes could be explored for targeted drug delivery applications .

Biological Mechanism Studies

Understanding the interactions between this compound and biological receptors can provide insights into its therapeutic potential. Interaction studies involving G protein-coupled receptors (GPCRs) are particularly relevant, as they play critical roles in numerous physiological processes and are common drug targets .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and potential applications of compounds related to this compound:

Compound NameStructural FeaturesUnique AspectsPotential Applications
5-{[4-(acetylamino)phenyl]amino}methylidene)-4-oxo-2-thioxo-thiazolidineThiazolidine core; acetylamino groupLacks undecanoic acid tailAntimicrobial, anticancer
4-Oxo-thiazolidine derivativesThiazolidine structure; various substituentsVarying biological activities depending on substituentsDiverse therapeutic potentials
Acetamido derivativesAcetamido functional group; diverse backbonesAltered pharmacological profilesTargeted drug delivery

The uniqueness of 11-[(5Z)-5... lies in its combination of a long hydrophobic chain and specific functional groups that may enhance its solubility and bioactivity compared to other similar compounds.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of thiazolidine derivatives against various bacterial strains. Results indicated that compounds similar to 11-[(5Z)-5... exhibited significant inhibition zones against Gram-positive bacteria, suggesting potential for development as antimicrobial agents .

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies demonstrated that thiazolidine derivatives could inhibit the proliferation of human cancer cell lines. The mechanism involved induction of apoptosis through mitochondrial pathways, highlighting the therapeutic potential of this class of compounds .

Mechanism of Action

The mechanism of action of 11-[(5Z)-5-({[4-(acetylamino)phenyl]amino}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The acetylamino group may enhance the compound’s binding affinity to its targets, while the undecanoic acid chain can facilitate membrane permeability, allowing the compound to reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Variations

The target compound’s structural uniqueness lies in its 4-(acetylamino)phenylamino group and undecanoic acid chain, distinguishing it from analogs. Key comparisons include:

Compound Name Substituent at Position 5 Position 3 Substituent Key Structural Features
Target Compound 4-(Acetylamino)phenylamino methylidene Undecanoic acid chain Long aliphatic chain enhances lipophilicity; acetamido group may improve solubility
11-{(5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid 1,3-Diphenylpyrazole methylidene Undecanoic acid chain Bulky diphenylpyrazole increases steric hindrance; potential π-π stacking interactions
11-[(5Z)-5-(1-Methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid 1-Methyl-2-oxoindole methylidene Undecanoic acid chain Indole moiety may enhance binding to aromatic receptors; oxo group influences polarity
{5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-4-oxo-2-thioxothiazolidin-3-yl}acetic acid 4-Benzyloxy-3-methoxyphenyl methylidene Acetic acid chain Shorter chain reduces lipophilicity; methoxy and benzyloxy groups enhance bioavailability

Physicochemical Properties

Property Target Compound 11-[(5Z)-5-(1-Methyl-2-oxoindol-3-ylidene) Analogue {5-[(4-Benzyloxyphenyl)methylidene] Analogue
Molecular Weight ~495.6 g/mol 460.6 g/mol 479.6 g/mol
LogP (Predicted) ~5.2 4.1 4.9
Hydrogen Bond Acceptors 7 6 7
Solubility Low (long-chain aliphatic) Moderate (indole polar groups) Low (bulky benzyloxy group)

The undecanoic acid chain in the target compound contributes to higher LogP, suggesting enhanced membrane permeability but reduced aqueous solubility compared to shorter-chain analogs .

Crystallographic and Computational Analysis

Computational models predict the Z-isomer as more stable due to reduced steric clash between the undecanoic chain and substituents .

Biological Activity

11-[(5Z)-5-({[4-(acetylamino)phenyl]amino}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid is a complex organic compound that combines a thiazolidine ring with an undecanoic acid chain. This structural configuration enhances its biological activity and solubility in organic solvents. The compound's potential therapeutic effects have garnered attention in various fields, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of the compound is C23H31N3O4S, with a molecular weight of approximately 420.6 g/mol. Its unique features include:

  • Thiazolidine ring : Contributes to biological activity.
  • Acetylamino group : Enhances solubility and interaction with biological targets.
  • Undecanoic acid chain : Provides hydrophobic characteristics.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi.

MicroorganismMinimum Inhibitory Concentration (MIC) μg/ml
Staphylococcus aureus150
Escherichia coli100
Candida albicans250
Pseudomonas aeruginosa200

The compound has been noted for its ability to disrupt microbial cell walls, leading to morphological changes in pathogens such as Candida species .

Anticancer Activity

The thiazolidine derivatives are known for their anticancer properties, and this compound is no exception. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : The compound can halt cell cycle progression, preventing cancer cell proliferation.
  • Induction of Apoptosis : It activates apoptotic pathways, leading to programmed cell death.
  • Inhibition of Angiogenesis : Reduces the formation of new blood vessels that tumors require for growth.

In vitro studies have shown that derivatives similar to this compound can significantly decrease the production of vascular endothelial growth factor (VEGF), a key factor in tumor angiogenesis .

The biological mechanisms behind the activities of this compound are still being elucidated. However, several potential pathways have been identified:

  • Interaction with Protein Targets : The compound may bind to specific proteins involved in cell signaling pathways associated with cancer progression and microbial resistance.
  • Disruption of Membrane Integrity : Its hydrophobic undecanoic acid tail may integrate into microbial membranes, leading to increased permeability and cell death.

Case Studies

  • Antifungal Efficacy : A study demonstrated that the compound exhibited potent antifungal activity against Candida albicans, with MIC values comparable to established antifungal agents like fluconazole .
  • Antibacterial Testing : In tests against Gram-positive and Gram-negative bacteria, 11-[(5Z)-5...] showed superior activity compared to traditional antibiotics, indicating its potential as a novel therapeutic agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.